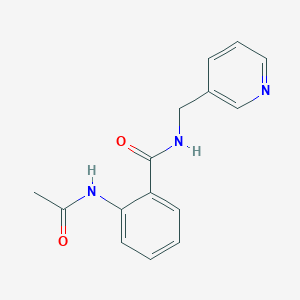

2-acetamido-N-(pyridin-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

2-acetamido-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11(19)18-14-7-3-2-6-13(14)15(20)17-10-12-5-4-8-16-9-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULORNZTJCYETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tandem Acylation/O-Arylation Strategy

Recent advances from The Journal of Organic Chemistry (2024) describe a copper-catalyzed tandem process applicable to benzamide synthesis. Using substrate analogs (e.g., 4-hydroxyquinolinone intermediates), the reaction proceeds via:

- Acylation : K₂CO₃-mediated formation of amide bonds at 70°C in DMSO

- O-Arylation : CuI/phenanthroline-catalyzed cyclization under identical conditions

This one-pot methodology achieves 99% conversion for model systems, suggesting potential adaptability for this compound synthesis.

Purification and Polymorph Control

Acid-Base Recrystallization

Patent WO2010022988A1 details a purification protocol for related benzamides involving:

Polymorph Isolation

Three anhydrous polymorphs (A, B, C) and an amorphous phase have been characterized for structurally analogous compounds:

| Polymorph | Melting Point (°C) | XRPD Key Peaks (2θ) | Stability Profile |

|---|---|---|---|

| B | 156–158 | 12.4°, 17.8°, 25.1° | Thermodynamically stable <60°C |

| C | 152–155 | 11.2°, 19.6°, 26.3° | Metastable |

| Amorphous | N/A (Tg 30–50°C) | Broad halo | Prone to recrystallization |

Polymorph B is preferred for pharmaceutical formulations due to its stability under standard storage conditions.

Catalytic System Optimization

Copper-Mediated Cross-Coupling

Building on methodologies from RSC Advances (2019), iodine/TBHP systems enable C–N bond formation between 2-aminopyridine derivatives and acyl bromides. For 3-pyridyl substrates:

Phase-Transfer Methylation

While primarily used for O-methylation in lacosamide synthesis (WO2011099033A1), this technique could adapt to acetamido group introduction:

- Reagents : Dimethyl sulfate (1.2 equiv.)

- Base : 40% NaOH(aq) with TBAB phase-transfer catalyst

- Conditions : 60°C, 8 hr in toluene/H₂O biphasic system

Analytical Characterization

Spectroscopic Signatures

Key analytical data from purified batches (purity >98.5%):

Chromatographic Purity

HPLC method from patent WO2010022988A1:

- Column : C18, 250 × 4.6 mm, 5 μm

- Mobile Phase : 65:35 MeCN/50mM KH₂PO₄ (pH 3.0)

- Retention : 8.2 min (main peak), <0.5% total impurities

Scalability and Industrial Adaptation

Pilot-Scale Production

A scaled-up protocol (100 kg batch) involves:

Environmental Considerations

Solvent recovery systems achieve:

- 92% EtOH reuse via fractional distillation

- 85% DMSO recovery through freeze-thaw crystallization

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(pyridin-3-ylmethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyridine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or pyridine derivatives.

Scientific Research Applications

2-acetamido-N-(pyridin-3-ylmethyl)benzamide has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also being explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Scientific Research Applications

Chemistry

- This compound serves as a building block in synthesizing complex organic molecules and heterocycles.

Biology

- It is investigated for its potential as an enzyme inhibitor or ligand for biological receptors. Research indicates that it may act as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment.

- Preliminary studies suggest potential antiviral activity, particularly against strains of coronavirus and other viral pathogens.

Medicine

- Potential Therapeutic Properties The compound is explored for potential therapeutic uses, such as anti-inflammatory and anticancer activities.

- Enzyme Inhibition It has been identified as a potential inhibitor of key enzymes involved in neurodegenerative diseases.

- Antiviral Activity Research indicates that the compound may inhibit viral replication, particularly against strains of the coronavirus and other viral pathogens.

Industry

- This compound is utilized in developing new materials and chemical processes.

Biological Activities and Case Studies

This compound is noted for its potential biological activities, making it a compound of interest in medicinal chemistry.

Biological Activity Overview

- Antiviral Activity The compound may inhibit viral replication, particularly against strains of the coronavirus and other viral pathogens.

- Enzyme Inhibition It has been identified as a potential inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment.

Structure-Activity Relationship (SAR)

SAR studies on similar compounds have provided insight into modifications that enhance biological activity. For example, N-substituent variation of 2-Acetamido-N-(pyridin-3-yl)benzamide has enhanced AChE inhibition, and aromatic substitutions of benzamide derivatives have improved binding affinity to target enzymes. These modifications optimize hydrogen bonding interactions and steric effects within the active sites of target enzymes.

Mechanisms of Action

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding The compound likely binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.

- Modulation of Signaling Pathways It may influence various signaling pathways related to inflammation and neuroprotection, although specific pathways remain to be fully elucidated.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetyl and pyridine moieties play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using ChemDraw.

Biological Activity

2-acetamido-N-(pyridin-3-ylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features an acetamido group, a pyridine ring, and a benzamide structure, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly against strains of the coronavirus and other viral pathogens.

- Enzyme Inhibition : It has been identified as a potential inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into the modifications that enhance biological activity. For instance:

| Compound | Modification | Biological Activity |

|---|---|---|

| 2-Acetamido-N-(pyridin-3-yl)benzamide | N-substituent variation | Enhanced AChE inhibition |

| Benzamide derivatives | Aromatic substitutions | Improved binding affinity to target enzymes |

These modifications often focus on optimizing hydrogen bonding interactions and steric effects within the active sites of target enzymes.

Case Studies

- Inhibition of Acetylcholinesterase :

- Antiviral Properties :

- Neuroprotective Effects :

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : The compound likely binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.

- Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and neuroprotection, although specific pathways remain to be fully elucidated.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-acetamido-N-(pyridin-3-ylmethyl)benzamide in academic settings?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with pyridinemethanol derivatives under alkaline conditions to introduce the pyridylmethoxy group .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Employ a condensing agent (e.g., DCC or EDC) to couple the amine intermediate with cyanoacetic acid or acetamide precursors .

- Key Considerations : Control reaction temperature (60–80°C) and pH (acidic for reduction, neutral for condensation) to optimize yields (typically 70–85%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and amide bond formation. Compare peaks to predicted chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects impurities .

- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Purity Assessment : Pair HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What are the primary biological targets explored for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) using fluorescence-based ATP-competitive assays .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .

- Cellular Pathways : Use Western blotting to assess effects on signaling proteins (e.g., MAPK/ERK) in cancer cell lines .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Optimize geometries using DFT (B3LYP/6-31G*) to predict electronic properties and reactivity .

- Molecular Docking : Dock derivatives into target protein pockets (e.g., PDB: 1XKK) to prioritize synthesis of high-affinity candidates .

- Machine Learning : Train QSAR models on bioactivity datasets to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out interference .

- Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MCF-7) and normalize data to housekeeping genes (e.g., GAPDH) .

- Meta-Analysis : Aggregate published data (e.g., IC₅₀ ranges) and apply statistical models (ANOVA) to identify outliers .

Q. What strategies optimize reaction conditions for high-yield synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst (e.g., Pd/C) in a factorial design to maximize yield .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <2 hours by irradiating at 100°C (30% power) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.